molecular formula C15H26N2O B262640 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol

1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol

Cat. No. B262640
M. Wt: 250.38 g/mol
InChI Key: YQAZCKAREPWUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol, also known as IBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of effects on biological systems, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. Specifically, this compound has been shown to interact with a variety of receptors and transporters, including those involved in the uptake and release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, in studies of the nervous system, this compound has been shown to increase the release of certain neurotransmitters, while decreasing the release of others. Additionally, this compound has been shown to have effects on cell proliferation and apoptosis in some cancer models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol in lab experiments is its ability to modulate a variety of biological systems, making it a valuable tool for researchers in a variety of fields. Additionally, this compound is relatively easy to synthesize and is readily available from a variety of sources. However, one limitation of using this compound is that its effects can be highly dependent on the specific system being studied, making it important to carefully design experiments to ensure that the results are meaningful.

Future Directions

There are a number of potential future directions for research involving 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol. One area of particular interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects than existing treatments. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of biological systems.

Synthesis Methods

The synthesis of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol typically involves a multi-step process, beginning with the preparation of the starting materials and proceeding through a series of reactions to produce the final product. One common method for synthesizing this compound involves the reaction of 4-(Propan-2-yl)benzylamine with 2-bromoethylamine hydrobromide, followed by further reactions to produce the final compound.

Scientific Research Applications

1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been used extensively in scientific research due to its ability to modulate the activity of a variety of biological systems. Some of the most notable applications of this compound include its use in studies of the nervous system, where it has been shown to have effects on neurotransmitter release and uptake. Additionally, this compound has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in some models.

properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

1-[2-[(4-propan-2-ylphenyl)methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C15H26N2O/c1-12(2)15-6-4-14(5-7-15)11-17-9-8-16-10-13(3)18/h4-7,12-13,16-18H,8-11H2,1-3H3

InChI Key

YQAZCKAREPWUCF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCCNCC(C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCNCC(C)O

Origin of Product

United States

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